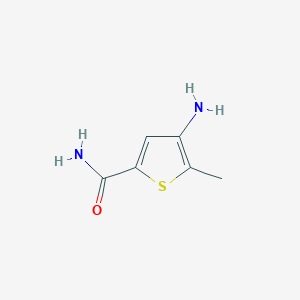

4-Amino-5-methylthiophene-2-carboxamide

説明

4-Amino-5-methylthiophene-2-carboxamide is an organic compound with the CAS Number: 1247371-83-0 . It has a molecular weight of 156.21 .

Molecular Structure Analysis

The molecular formula of 4-Amino-5-methylthiophene-2-carboxamide is C6H8N2OS . The InChI code for this compound is 1S/C6H8N2OS/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H2,8,9) .Physical And Chemical Properties Analysis

4-Amino-5-methylthiophene-2-carboxamide is a powder that is stored at room temperature .科学的研究の応用

Synthesis of Radiosensitizers and Cytotoxins

- Radiosensitizers and Cytotoxins : A study by Threadgill et al. (1991) synthesized a series of nitrothiophene carboxamides with potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation and selectively act as cytotoxins under hypoxic conditions, demonstrating the chemical versatility and potential therapeutic applications of thiophene carboxamide derivatives Threadgill et al., 1991.

Development of Schiff Base Derivatives

- Schiff Base Derivatives : A study highlighted the synthesis and reactions of new chiral linear carboxamides incorporating a peptide linkage, showcasing the role of thiophene carboxamide derivatives in creating complex molecules with potential biological activity. This work lays the groundwork for further exploration of these compounds in various scientific and pharmacological fields Khalifa et al., 2014.

Anticancer and Pharmacological Properties

- Anticancer and Pharmacological Properties : The synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide as a precursor was reported by Song (2007). These derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, indicating their potential in cancer therapy and highlighting the critical role of thiophene carboxamide derivatives in developing new anticancer agents Song, 2007.

Functionalized Graphene Oxide for Dye and Copper Removal

- Environmental Applications : The functionalization of graphene oxide with 4-aminothiophenol for the enhanced sorption of methylene blue and copper ions was investigated by Chen et al. (2016). This study not only demonstrates a potential environmental application of thiophene derivatives in water treatment technologies but also showcases their utility in modifying materials for specific sorption capabilities Chen et al., 2016.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Thiophene-based analogs, such as 4-Amino-5-methylthiophene-2-carboxamide, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

特性

IUPAC Name |

4-amino-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIJMYBYAKRRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

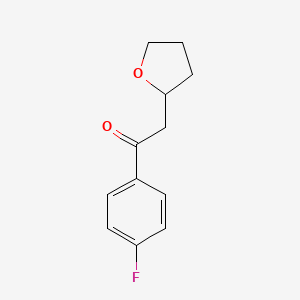

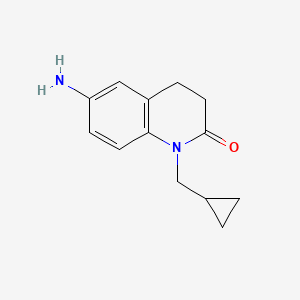

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)

![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)

amine](/img/structure/B1526435.png)